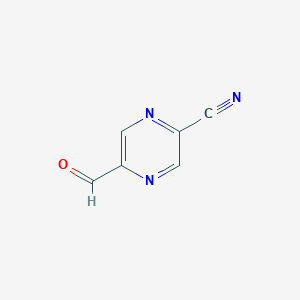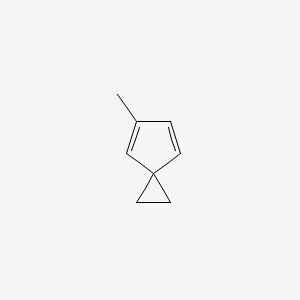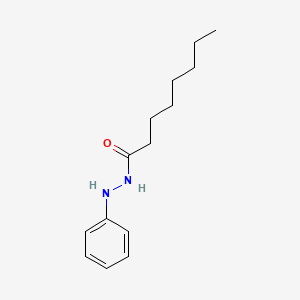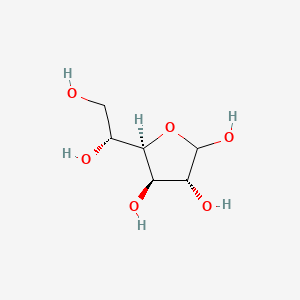
5-Formyl-2-pyrazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-pyrazinecarbonitrile is an organic compound with the molecular formula C₆H₃N₃O and a molecular weight of 133.11 g/mol It is a derivative of pyrazine, characterized by the presence of a formyl group at the 5-position and a nitrile group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-pyrazinecarbonitrile can be achieved through several methods. One common approach involves the formylation of 2-pyrazinecarbonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 5-methyl-2-pyrazinecarbonitrile using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: 5-Carboxy-2-pyrazinecarbonitrile.
Reduction: 5-Formyl-2-pyrazinecarboxamide.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-pyrazinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Formyl-2-pyrazinecarbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Methyl-2-pyrazinecarbonitrile: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
5-Carboxy-2-pyrazinecarbonitrile: An oxidized form of 5-Formyl-2-pyrazinecarbonitrile, with different chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of organic compounds .
Properties
CAS No. |
1211534-69-8 |
|---|---|
Molecular Formula |
C6H3N3O |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
5-formylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-4H |
InChI Key |
JHEDSXVERDNLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)




![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
![p-Allylcalix[4]arene](/img/structure/B14146169.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)
![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
